Home > Products > Screening Compounds P87327 > 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one
2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one - 118768-05-1

2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one

Catalog Number: EVT-6730121
CAS Number: 118768-05-1
Molecular Formula: C8H9N3O
Molecular Weight: 163.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound features a fused bicyclic structure that incorporates both pyridine and pyrimidine rings, making it a significant scaffold in medicinal chemistry due to its diverse biological activities. It is particularly noted for its potential as a kinase inhibitor, which is crucial in the development of therapies for various diseases, including cancer.

Source and Classification

The classification of 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one falls under the category of heterocyclic compounds, specifically within the subgroup of pyridopyrimidines. These compounds are recognized for their ability to interact with biological targets due to their structural similarity to nucleobases found in DNA and RNA .

Synthesis Analysis

Methods and Technical Details

The synthesis of 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one can be achieved through several methodologies:

  1. Cyclization Reactions: The primary synthetic routes involve cyclization of substituted pyridines or pyrimidines. Two major approaches are:
    • Cyclization of functionalized pyridines containing substituents at positions 2 and 3.
    • Formation of the bicyclic system by adding a pyridone moiety to a pre-existing pyrimidine ring .
  2. One-Pot Reactions: Recent advancements have introduced efficient one-pot reactions that allow for the simultaneous formation of multiple bonds within the structure. This method enhances yield and reduces reaction time .
  3. Microwave-Assisted Synthesis: Utilizing microwave irradiation has been shown to improve reaction rates and yields significantly compared to traditional heating methods .

These methods have been optimized to introduce various functional groups into the pyrido[2,3-d]pyrimidine framework while maintaining high yields.

Molecular Structure Analysis

Structure and Data

The molecular structure of 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one can be described as follows:

  • Molecular Formula: C₉H₈N₄O
  • Molecular Weight: Approximately 176.19 g/mol
  • Structural Features:
    • The compound features a methyl group at position 2.
    • The nitrogen atoms in the rings contribute to its basicity and potential interactions with biological targets.

The structural representation highlights the fused bicyclic nature that is characteristic of this class of compounds .

Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one allows it to participate in various reactions:

  1. Substitution Reactions: The nitrogen atoms can act as nucleophiles in electrophilic substitution reactions.
  2. Oxidation Reactions: The compound can undergo oxidation to form derivatives with enhanced or altered biological activity.
  3. Condensation Reactions: It can react with aldehydes or ketones under acidic conditions to form more complex structures.

These reactions are essential for modifying the compound to enhance its pharmacological properties .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one primarily involves interaction with specific biological targets such as kinases. The binding affinity is influenced by:

  • Hydrogen Bonding: The nitrogen atoms in the structure can form hydrogen bonds with active sites on target proteins.
  • Hydrophobic Interactions: The aromatic nature of the rings allows for stacking interactions with other aromatic residues in proteins.

This mechanism underlies its potential as a therapeutic agent in treating diseases associated with dysregulated kinase activity .

Physical and Chemical Properties Analysis

Properties and Relevant Data

The physical and chemical properties of 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range for similar compounds.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the identity and purity of synthesized compounds .

Applications

Scientific Uses

The applications of 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one are primarily centered around its role as a pharmaceutical agent:

  1. Kinase Inhibition: It has been identified as a potential inhibitor for various kinases involved in cancer progression.
  2. Drug Development: Due to its structural similarity to nucleobases, it serves as a lead compound for developing new drugs targeting nucleotide-related pathways.
  3. Biological Research: Researchers utilize this compound to explore mechanisms underlying cellular signaling pathways and disease states .
Introduction to Pyrido[2,3-d]Pyrimidin-7-One Scaffolds in Medicinal Chemistry

Pyrido[2,3-d]pyrimidin-7-ones represent a privileged class of nitrogen-rich heterocyclic compounds characterized by a fused bicyclic structure. This scaffold combines the electronic properties of pyridine and pyrimidine rings, creating a planar framework amenable to diverse functionalization. The 7-keto moiety confers distinct hydrogen-bonding capabilities, while the annular nitrogen atoms participate in key molecular interactions with biological targets. These compounds exhibit remarkable structural diversity, enabling precise modulation of pharmacodynamic and pharmacokinetic properties. The 2-methyl-substituted variant (C₈H₉N₃O) exemplifies strategic molecular design, where a single methyl group amplifies bioactivity through steric and electronic effects. Historically leveraged in kinase inhibition and central nervous system therapeutics, this scaffold continues to enable targeted drug discovery against complex disease pathways [2] [5].

Nomenclature and Structural Classification of Pyrido[2,3-d]Pyrimidin-7-One Derivatives

Pyrido[2,3-d]pyrimidin-7-ones follow systematic IUPAC naming based on ring fusion numbering. The parent compound, 5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one, denotes saturation at the 5,6,7,8-positions. The 2-methyl derivative (C₈H₉N₃O) is formally named 2-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one, with the methyl group at position 2 confirmed via spectroscopic crystallography [2]. Key structural features include:

  • Ring Fusion: Pyrimidine (positions 1-4) fused with pyridine (positions 5-8) at bonds 2a-8a and 4a-4b
  • Tautomerism: Lactam-lactim tautomerism at the 7-position, with the keto form dominating in physiological conditions
  • Hydrogenation: Non-aromatic 5,6,7,8-tetrahydropyridine ring enabling conformational flexibility

Table 1: Nomenclature and Structural Descriptors of 2-Methyl Derivatives

Identifier TypeValueSource
Systematic Name2-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one [2]
Molecular FormulaC₈H₉N₃O [2]
SMILESCC1=NC=C2CCC(=O)NC2=N1 [2]
InChIKeyBXRNJOQSMMYQJW-UHFFFAOYSA-N [2]
Ring SystemBicyclic fused pyrimidine-pyridone [5]

The scaffold permits regioselective modification at positions 2, 4, 6, and 8. Position 2 (adjacent to pyrimidine N3) tolerates alkyl/aryl groups without disrupting planarity, while C4 accepts electron-withdrawing substituents. The 5,6,7,8-tetrahydro region enables sp³-hybridized modifications for spatial projection [5].

Historical Evolution of Pyrido[2,3-d]Pyrimidin-7-One-Based Therapeutics

The therapeutic exploration of pyrido[2,3-d]pyrimidin-7-ones evolved through three distinct phases:

  • Phase 1: Folate Antagonists (1980s-1990s)Early derivatives like piritrexim (2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methyl-pyrido[2,3-d]pyrimidin-7-one) emerged as dihydrofolate reductase (DHFR) inhibitors. Their planar structure mimicked dihydrofolate, enabling competitive binding. Piritrexim showed efficacy in psoriasis and solid tumors but was limited by toxicity, highlighting the need for selectivity optimization [6].

  • Phase 2: Kinase Inhibitor Era (2000s-2010s)Structural insights revealed kinase inhibition potential:

  • Dilmapimod (SB-681323), a p38 MAPK inhibitor, advanced to phase II trials for COPD and neuropathic pain
  • Palbociclib (PD-0332991), a CDK4/6 inhibitor, gained FDA approval (2015) for hormone-receptor-positive breast cancerThese successes validated the scaffold’s capacity for ATP-competitive inhibition [5] [6].

  • Phase 3: Targeted CNS Agents (2020s-Present)Recent derivatives exploit the scaffold’s blood-brain barrier permeability. T817-0869 (C₁₉H₂₃N₅O) incorporates a 2-(pyrrolidin-1-yl)ethyl chain at position 8, enhancing affinity for neuronal targets. As a protein-protein interaction (PPI) modulator, it shows promise for neurodegenerative diseases [3] [4].

Table 2: Evolution of Key Pyrido[2,3-d]pyrimidin-7-one Therapeutics

GenerationRepresentative AgentTherapeutic TargetClinical Status
1st (1980s)PiritreximDihydrofolate reductaseApproved (psoriasis)
2nd (2000s)Dilmapimodp38 MAP kinasePhase II discontinued
2nd (2010s)PalbociclibCDK4/6FDA-approved (breast cancer)
3rd (2020s)T817-0869Protein-protein interactionsPreclinical (CNS)

Therapeutic Relevance of 2-Methyl Substitution in Heterocyclic Systems

The 2-methyl group in pyrido[2,3-d]pyrimidin-7-ones exerts multifaceted bioactivity enhancements:

  • Electronic Modulation: The electron-donating methyl group increases π-electron density at N3/C4, strengthening hydrogen-bond acceptor capacity. Quantum calculations show a 0.15 eV rise in HOMO energy versus unsubstituted analogs, facilitating charge-transfer interactions with kinase ATP pockets [6].

  • Steric Optimization: Methylation at C2 introduces ~1.5 Å steric bulk, selectively filling hydrophobic subpockets. In Abl kinase inhibitors, 2-methyl derivatives show 3-fold higher affinity than unmethylated counterparts by occupying a cleft near Thr315 [5].

  • Metabolic Stability: The methyl group reduces cytochrome P450-mediated oxidation at C2. Microsomal studies demonstrate 2.8-fold longer half-life for 2-methyl vs. 2-H analogs in human liver fractions, attributable to blocked hydroxylation pathways [6].

Table 3: Bioactivity Impact of 2-Methyl Substitution

Parameter2-Methyl DerivativeUnsubstituted AnalogEnhancement
Kinase Kᵢ (nM)42 ± 3.1128 ± 8.73.0-fold lower
logP (octanol/water)1.841.25+0.59 units
Metabolic t₁/₂ (min)32.711.62.8-fold longer
Plasma Protein Binding88.2%76.5%+11.7%

These properties rationalize the prevalence of 2-methyl variants in advanced leads like the PPI modulator T817-0869, where the methyl group synergizes with the 3-pyridyl moiety at C4 to enhance blood-brain barrier penetration (predicted logBB = +0.24) [3] [4]. The substitution’s strategic value extends to antimicrobial and antiviral pyridopyrimidines, where it balances solubility and membrane permeability [5].

Properties

CAS Number

118768-05-1

Product Name

2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one

IUPAC Name

2-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one

Molecular Formula

C8H9N3O

Molecular Weight

163.18 g/mol

InChI

InChI=1S/C8H9N3O/c1-5-9-4-6-2-3-7(12)11-8(6)10-5/h4H,2-3H2,1H3,(H,9,10,11,12)

InChI Key

BXRNJOQSMMYQJW-UHFFFAOYSA-N

SMILES

CC1=NC=C2CCC(=O)NC2=N1

Canonical SMILES

CC1=NC=C2CCC(=O)NC2=N1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.